8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
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Overview
Description
8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound that belongs to the class of benzodioxines This compound is characterized by the presence of a fluorine atom at the 8th position and a carboxylic acid group at the 6th position on the benzodioxine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated aromatic compounds and dihydroxybenzenes.
Ring Closure: The formation of the benzodioxine ring is achieved through a ring-closing metathesis reaction.
Functional Group Introduction:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzodioxine compounds. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several scientific research applications, including:
Biology: This compound can be used in biological studies to investigate its effects on different biological systems and pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group play crucial roles in its binding affinity and reactivity with target molecules. The compound may exert its effects through inhibition or activation of specific enzymes, receptors, or other proteins involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid include:
- 6-fluoro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
- 9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the fluorine atom at the 8th position and the carboxylic acid group at the 6th position make it a valuable compound for various applications, differentiating it from other similar compounds .
Properties
CAS No. |
911485-91-1 |
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Molecular Formula |
C9H7FO4 |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
5-fluoro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |
InChI |
InChI=1S/C9H7FO4/c10-6-3-5(9(11)12)4-7-8(6)14-2-1-13-7/h3-4H,1-2H2,(H,11,12) |
InChI Key |
SXDITMUSAKFVPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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